Zaleplon Impurity Reference Standard Purity
As a commercial Zaleplon Impurity 7 reference standard, this compound is offered with a minimum purity of 95% . In an impurity profile study of zaleplon bulk drug, this specific impurity was detected and identified at a level below 0.1% [1]. This quantitative threshold is a critical parameter for analytical method validation (AMV) and quality control (QC) in pharmaceutical manufacturing, as it represents the limit at which the impurity must be reliably quantified.
| Evidence Dimension | Purity for Analytical Reference Standard |
|---|---|
| Target Compound Data | Purity ≥ 95% |
| Comparator Or Baseline | Detection level < 0.1% in Zaleplon bulk drug |
| Quantified Difference | Reference standard purity is > 950 times the typical detection level in API. |
| Conditions | Commercially supplied standard; RP-HPLC analysis of Zaleplon bulk drug. |
Why This Matters
Procurement of a high-purity, certified reference standard ensures traceability to pharmacopeial standards (USP or EP) and is essential for accurate quantification of this specific impurity during Zaleplon drug development and release testing.
- [1] B. M. Rao, M. K. Srinivasu, K. P. Kumar, N. Bhradwaj, R. Ravi Kumar, P. S. Chander, R. N. Gupta, G. Sridhar, and K. B. Chandrasekhar. (2005). Impurity profile study of zaleplon. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 503-509. View Source
